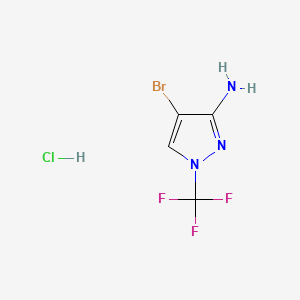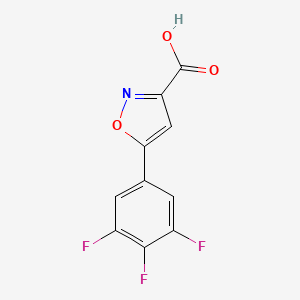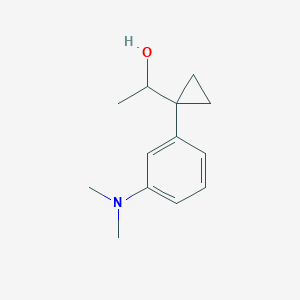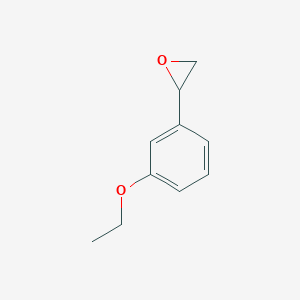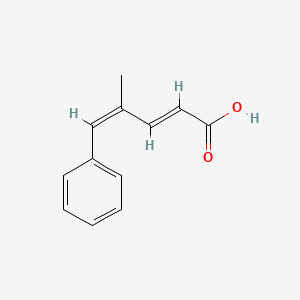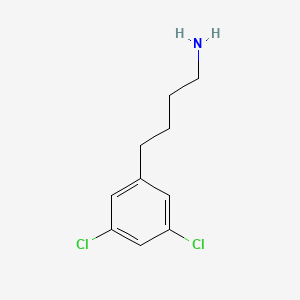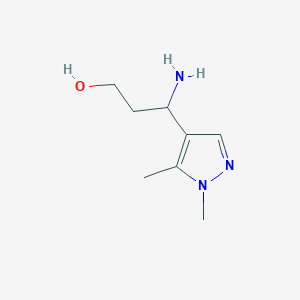
3-Amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is interesting due to its unique structure, which includes both an amino group and a hydroxyl group attached to a pyrazole ring. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable aminopropanol derivative. One common method is the nucleophilic substitution reaction where 1,5-dimethyl-1H-pyrazole is reacted with 3-chloropropan-1-amine under basic conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(1,5-dimethyl-1H-pyrazol-4-yl)propanal.
Reduction: Formation of 3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propane.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: Similar structure but lacks the hydroxyl group.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but lacks the amino group.
Uniqueness
The presence of both an amino group and a hydroxyl group in 3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as an intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
3-amino-3-(1,5-dimethylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-7(5-10-11(6)2)8(9)3-4-12/h5,8,12H,3-4,9H2,1-2H3 |
Clave InChI |
UYPCXUWYIJDGRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


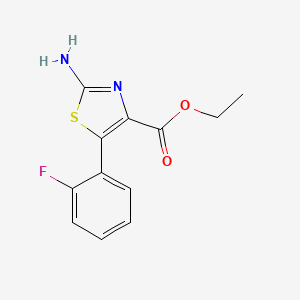
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)


